molecular formula C10H12Br2N6O3 B12829612 (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B12829612
M. Wt: 424.05 g/mol
InChI Key: JDVMQYXXSATBRQ-TWOGKDBTSA-N
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Description

(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a tetrahydrofuran precursor.

    Coupling Reaction: The purine base is coupled with the tetrahydrofuran ring through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form hydrogen atoms or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound may be studied for its interactions with enzymes or nucleic acids, providing insights into its potential as a therapeutic agent.

Medicine

In medicine, (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol could be investigated for its antiviral or anticancer properties, given its structural similarity to nucleoside analogs.

Industry

In industrial applications, the compound may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific interactions with molecular targets. For example, if it acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA or RNA and causing chain termination.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral drug.

    Ganciclovir: Another antiviral nucleoside analog.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Uniqueness

(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific bromine substitutions and the presence of both a purine base and a tetrahydrofuran ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12Br2N6O3

Molecular Weight

424.05 g/mol

IUPAC Name

(2R,3R,5R)-4,4-dibromo-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12Br2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8-/m1/s1

InChI Key

JDVMQYXXSATBRQ-TWOGKDBTSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3C([C@@H]([C@H](O3)CO)O)(Br)Br)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(Br)Br)N)N

Origin of Product

United States

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